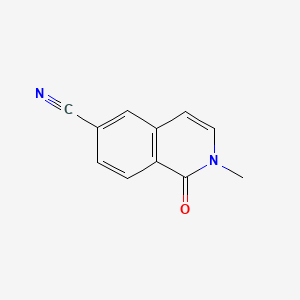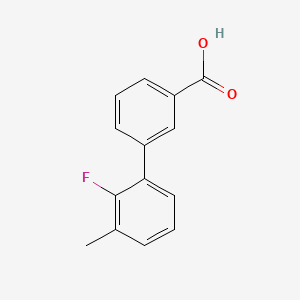
2,3-Dihydroxypropyl 2,2,3,3,4,4,5,5,6-nonakis(2,3-dihydroxypropyl)dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxypropyl 2,2,3,3,4,4,5,5,6-nonakis(2,3-dihydroxypropyl)dodecanoate is a fatty acid ester commonly used in the personal care and cosmetic industry as an emulsifier and surfactant. It is an ester of lauric acid and polyglycerin-10, derived from the polymerization of glycerin . This compound helps stabilize oil and water mixtures, creating stable emulsions and enhancing the spreadability and texture of products . It appears as a yellowish to amber-colored liquid and is often found in skincare products such as cleansers, creams, lotions, and makeup removers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3-Dihydroxypropyl 2,2,3,3,4,4,5,5,6-nonakis(2,3-dihydroxypropyl)dodecanoate is typically produced through the esterification of lauric acid with polyglycerin-10 . The reaction involves combining the two compounds in the presence of a catalyst, such as an acid or an enzyme . This process results in the formation of this compound as the ester product .
Industrial Production Methods: Various vegetable oils are used as raw materials for manufacturing this compound . The industrial production process involves the polymerization of glycerin followed by esterification with lauric acid . This method ensures a consistent and high-quality product suitable for use in cosmetic formulations .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dihydroxypropyl 2,2,3,3,4,4,5,5,6-nonakis(2,3-dihydroxypropyl)dodecanoate primarily undergoes esterification reactions . It is an ester of lauric acid and polyglycerin-10, which is derived from the polymerization of glycerin .
Common Reagents and Conditions: The esterification reaction involves the use of lauric acid and polyglycerin-10 in the presence of a catalyst, such as an acid or an enzyme . The reaction conditions typically include controlled temperature and pressure to ensure the formation of the ester product .
Major Products Formed: The primary product formed from the esterification reaction is this compound . This compound is used as an emulsifier and surfactant in various cosmetic formulations .
Applications De Recherche Scientifique
2,3-Dihydroxypropyl 2,2,3,3,4,4,5,5,6-nonakis(2,3-dihydroxypropyl)dodecanoate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used as an emulsifier and surfactant to stabilize oil and water mixtures . It is also employed in the synthesis of other compounds through esterification reactions .
Biology: In biological research, this compound is used to study the effects of emulsifiers and surfactants on biological systems . It is also used in the formulation of various biological assays and experiments .
Medicine: In medicine, this compound is used in the formulation of topical creams and lotions . Its emulsifying properties help improve the texture and spreadability of these products, enhancing their effectiveness .
Industry: In the industrial sector, this compound is used in the production of cosmetics and personal care products . Its ability to stabilize emulsions and improve product texture makes it a valuable ingredient in these formulations .
Mécanisme D'action
2,3-Dihydroxypropyl 2,2,3,3,4,4,5,5,6-nonakis(2,3-dihydroxypropyl)dodecanoate exerts its effects through its emulsifying and surfactant properties . As an emulsifier, it helps stabilize oil and water mixtures, preventing them from separating . This is achieved by reducing the surface tension between the oil and water phases, allowing them to form a stable emulsion . As a surfactant, this compound helps gather dirt, oil, and other pollutants, making them easier to rinse away . It also enhances the spreadability and texture of products, providing a pleasant, non-greasy feel .
Comparaison Avec Des Composés Similaires
2,3-Dihydroxypropyl 2,2,3,3,4,4,5,5,6-nonakis(2,3-dihydroxypropyl)dodecanoate is often compared with other emulsifiers and surfactants used in cosmetic formulations . Some similar compounds include:
Glyceryl Stearate: Another common emulsifier used in cosmetics, known for its ability to stabilize oil and water mixtures.
Cetearyl Olivate: An emulsifier derived from olive oil, used in various skincare products for its moisturizing properties.
Sorbitan Olivate: A surfactant and emulsifier derived from olive oil, known for its mildness and compatibility with sensitive skin.
This compound is unique in its ability to provide a pleasant, non-greasy feel to products while enhancing their spreadability and texture . Its multifunctional nature makes it a valuable ingredient in formulating effective and aesthetically pleasing cosmetic products .
Propriétés
IUPAC Name |
2,3-dihydroxypropyl 2,2,3,3,4,4,5,5,6-nonakis(2,3-dihydroxypropyl)dodecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H84O22/c1-2-3-4-5-6-27(7-28(53)16-43)39(8-29(54)17-44,9-30(55)18-45)41(12-33(58)21-48,13-34(59)22-49)42(14-35(60)23-50,15-36(61)24-51)40(10-31(56)19-46,11-32(57)20-47)38(63)64-26-37(62)25-52/h27-37,43-62H,2-26H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCCYPSQCCKDHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(=O)OCC(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84O22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
941.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34406-66-1 |
Source


|
| Record name | Polyglyceryl 10 dilaurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Pyrrolo[1,2-a]pyrazine, octahydro-3-Methyl-, (3R,8aR)-](/img/new.no-structure.jpg)



![5-Bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole](/img/structure/B568065.png)








![6-Fluorothiazolo[4,5-b]pyridine-2-thiol](/img/structure/B568082.png)
